molecular formula C14H21NO4 B12607449 1-(3,3-Diethoxy-2-methylpropyl)-4-nitrobenzene CAS No. 918540-78-0

1-(3,3-Diethoxy-2-methylpropyl)-4-nitrobenzene

Cat. No.: B12607449
CAS No.: 918540-78-0
M. Wt: 267.32 g/mol
InChI Key: LGJJGFOKJJOWNB-UHFFFAOYSA-N
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Description

1-(3,3-Diethoxy-2-methylpropyl)-4-nitrobenzene is an organic compound with a complex structure It is characterized by the presence of a nitro group attached to a benzene ring, along with a diethoxy-methylpropyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3,3-Diethoxy-2-methylpropyl)-4-nitrobenzene typically involves the nitration of a suitable precursor. One common method is the nitration of 1-(3,3-Diethoxy-2-methylpropyl)benzene using a mixture of concentrated nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain precise control over reaction parameters. This ensures high yield and purity of the final product. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

1-(3,3-Diethoxy-2-methylpropyl)-4-nitrobenzene undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

    Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

    Substitution: Halogenating agents, Lewis acids as catalysts.

Major Products Formed

    Reduction: 1-(3,3-Diethoxy-2-methylpropyl)-4-aminobenzene.

    Substitution: Various substituted benzene derivatives depending on the reagents used.

Scientific Research Applications

1-(3,3-Diethoxy-2-methylpropyl)-4-nitrobenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,3-Diethoxy-2-methylpropyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The diethoxy-methylpropyl side chain may influence the compound’s solubility and membrane permeability, affecting its overall activity.

Comparison with Similar Compounds

Similar Compounds

    1-(3,3-Diethoxy-2-methylpropyl)-4-isopropylbenzene: Similar structure but with an isopropyl group instead of a nitro group.

    1-(3,3-Dimethoxy-2-methylpropyl)-4-isopropylbenzene: Similar structure but with methoxy groups instead of ethoxy groups.

Uniqueness

1-(3,3-Diethoxy-2-methylpropyl)-4-nitrobenzene is unique due to the presence of both a nitro group and a diethoxy-methylpropyl side chain. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

918540-78-0

Molecular Formula

C14H21NO4

Molecular Weight

267.32 g/mol

IUPAC Name

1-(3,3-diethoxy-2-methylpropyl)-4-nitrobenzene

InChI

InChI=1S/C14H21NO4/c1-4-18-14(19-5-2)11(3)10-12-6-8-13(9-7-12)15(16)17/h6-9,11,14H,4-5,10H2,1-3H3

InChI Key

LGJJGFOKJJOWNB-UHFFFAOYSA-N

Canonical SMILES

CCOC(C(C)CC1=CC=C(C=C1)[N+](=O)[O-])OCC

Origin of Product

United States

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